molecular formula C31H46O3 B021509 Vitamin K1 2,3-epoxide CAS No. 25486-55-9

Vitamin K1 2,3-epoxide

Cat. No. B021509
CAS RN: 25486-55-9
M. Wt: 466.7 g/mol
InChI Key: KUTXFBIHPWIDJQ-LKUDQCMESA-N
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Description

Vitamin K1 2,3-epoxide is a derivative of Vitamin K1. It is a fat-soluble vitamin produced by plants and is essential for blood coagulation . It is the bi-product of Vitamin K1 formed when Vitamin K is used as a cofactor in protein modification .


Synthesis Analysis

Vitamin K1 2,3-epoxide is formed when Vitamin K is used as a cofactor in protein modification. Normally, Vitamin K epoxide is rapidly recycled by the enzyme Vitamin K epoxide reductase (VKOR) and is not normally detectable in blood .


Molecular Structure Analysis

The molecular formula of Vitamin K1 2,3-epoxide is C31H46O3 . It has an average mass of 466.695 Da and a Monoisotopic mass of 466.344696 Da .


Chemical Reactions Analysis

Vitamin K1 2,3-epoxide is the inactive metabolite of Vitamin K1. During clotting, Vitamin K1 is converted to this epoxide form and then rapidly reduced back to the vitamin by a microsomal epoxide reductase .


Physical And Chemical Properties Analysis

Vitamin K1 2,3-epoxide is a colorless to green-yellow liquid . It has a molecular weight of 466.70 and an EC Number of 247-022-9 .

Scientific Research Applications

Blood Coagulation

Phylloquinone oxide plays a crucial role in the blood coagulation cascade . It acts as a substrate for the enzyme vitamin K epoxide reductase (VKOR), which is responsible for the regeneration of reduced vitamin K required for the carboxylation of certain glutamate residues in proteins involved in clotting . This process is vital for the activation of clotting factors such as prothrombin and factors VII, IX, and X.

Bone Metabolism

In bone metabolism, Phylloquinone oxide is involved in the carboxylation of osteocalcin, a protein secreted by osteoblasts. Carboxylated osteocalcin binds calcium, which is essential for the mineralization and strength of bones .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of vitamin K compounds, including Phylloquinone oxide. These compounds can protect cells from oxidative stress by scavenging free radicals, thus potentially reducing the risk of chronic diseases .

Neural Differentiation

Phylloquinone oxide has been shown to have differentiation-inducing activity in neural stem cells. This suggests potential applications in the treatment of neurodegenerative diseases or injuries by promoting the regeneration of neural tissues .

Transcriptional Regulation

Vitamin K1 2,3-epoxide exhibits transcriptional activity as an agonist of the steroid and xenobiotic receptor (SXR). This receptor is involved in the detoxification of drugs and endogenous compounds, indicating that Phylloquinone oxide may play a role in the regulation of drug metabolism .

Cardiovascular Health

By participating in the carboxylation of matrix Gla-protein (MGP), Phylloquinone oxide helps prevent the calcification of arteries and cartilage, thereby contributing to cardiovascular health .

Anti-inflammatory Effects

Phylloquinone oxide has been associated with anti-inflammatory effects. It may inhibit the synthesis of pro-inflammatory cytokines, thus offering therapeutic potential in inflammatory diseases .

Role in Cancer Therapy

Emerging research suggests that vitamin K1 2,3-epoxide could be used in cancer therapy. Its ability to induce apoptosis in cancer cells without affecting normal cells makes it a promising candidate for targeted treatment .

Safety And Hazards

Vitamin K1 2,3-epoxide may be harmful if inhaled, ingested, or absorbed through the skin . It may cause respiratory irritation and moderate skin irritation .

Future Directions

Vitamin K, including Vitamin K1 2,3-epoxide, shows promising results in various health-related areas. It is associated with increased bone mineral density and reduced fracture risk . Further studies are required to validate these effects and to explore the potential of Vitamin K as a health-promoting supplement .

properties

IUPAC Name

7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTXFBIHPWIDJQ-LKUDQCMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904572
Record name Phylloquinone 2,3-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phylloquinone oxide

CAS RN

25486-55-9
Record name Phylloquinone 2,3-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-epoxyphytyl)menaquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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